N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazole ring, and an oxadiazole moiety. These structural features contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a β-keto ester under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under basic conditions.
Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the overall structure and biological activities.
Benzamide, N-(4-fluorophenyl)-3-bromo-: Contains a fluorophenyl group and a benzamide moiety, with different chemical properties and applications.
tert-Butyl (4R,6R)-6-[2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester: A complex compound with a fluorophenyl group, used in different research contexts.
Uniqueness
N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is unique due to its combination of structural features, including the pyrazole, oxadiazole, and fluorophenyl groups
Biological Activity
N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole core with multiple substituents that may influence its biological activity. Its molecular formula is C_{19}H_{20}F N_{5}O, and it has a molecular weight of approximately 365.39 g/mol. The presence of the fluorophenyl and oxadiazol moieties is significant in enhancing the compound's interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar pyrazole derivatives. For instance, compounds with similar structures have shown promising results against various bacterial strains. In a comparative study, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity .
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
Pyrazole Derivative 1 | Staphylococcus aureus | 3.12 |
Pyrazole Derivative 2 | Escherichia coli | 12.5 |
N-(4-fluorophenyl) Analog | Bacillus subtilis | 75 |
Anticancer Activity
Research has also explored the anticancer potential of pyrazole derivatives. Studies indicate that certain derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, one study reported that a pyrazole derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could interact with various cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Induction : Some studies suggest that similar compounds induce oxidative stress in microbial cells, leading to cell death.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives for their antimicrobial and anticancer activities. Among these compounds, the one structurally related to this compound demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Additionally, cytotoxicity assays on human embryonic kidney cells indicated low toxicity levels for these compounds.
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-3-4-18-26-21(30-27-18)14-9-10-23-19(11-14)28-13(2)17(12-24-28)20(29)25-16-7-5-15(22)6-8-16/h5-12H,3-4H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTYYDLZTYOYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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